molecular formula C4H11N5O2 B3126936 2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine CAS No. 338393-96-7

2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine

Cat. No. B3126936
CAS RN: 338393-96-7
M. Wt: 161.16 g/mol
InChI Key: LLCWOMCUEVIWDT-ONEGZZNKSA-N
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Description

2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as HN2 and is a derivative of hydrazine. HN2 has been studied for its potential applications in cancer treatment, as well as its mechanism of action and physiological effects.

Scientific Research Applications

Spectrophotometric Analysis

A novel spectrophotometric determination method for hydrazines, including 1,1-dimethylhydrazine, employs 5-nitro-2-furaldehyde as a derivatizing agent. This method offers a sensitive approach to detecting these compounds in environmental samples, such as soil, highlighting its importance in environmental monitoring and assessment of pollution from rocket fuels (Kosyakov et al., 2017).

Hypergolic Fuels

Research into replacing toxic hydrazine derivatives in liquid propellant fuels has identified 2-azido-N,N-dimethylethylamine as a potential substitute. This work is pivotal for developing safer hypergolic fuels, contributing to the advancement of rocket propulsion technologies while reducing environmental and health hazards associated with traditional fuels (Young‐Hyuk Joo et al., 2010).

N-Nitrosamines Formation

A study on the chloramination or ozonation of amines and hydrazines listed in Pollutant Release and Transfer Registers (PRTRs) has shown that these processes can lead to the formation of N-nitrosamines, such as N-nitrosodimethylamine (NDMA), in wastewater effluent. This research is crucial for understanding the environmental impact of waste treatment processes and the formation of potentially carcinogenic by-products (Suchul Yoon & Hiroaki Tanaka, 2014).

Chromogenic Detection

The study of chromogenic reactions between 1,1-dimethylhydrazine and aryltetrazolium salts has led to the development of new chromogenic indicators for the detection of 1,1-dimethylhydrazine. This research is significant for creating sensitive detection methods for this compound, which is widely used in rocket propellants and poses environmental and health risks (V. M. Ostrovskaya et al., 2018).

properties

IUPAC Name

2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N5O2/c1-8(2)7-4(6-5)3-9(10)11/h3,6-7H,5H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCWOMCUEVIWDT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=C[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)N/C(=C/[N+](=O)[O-])/NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine
Reactant of Route 2
2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine
Reactant of Route 3
2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine

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